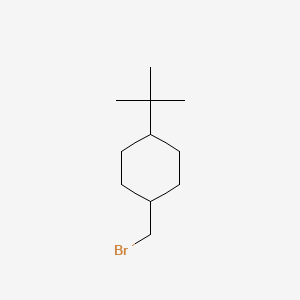

![molecular formula C19H15N5O B2567284 6-肉桂基-3-苯基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7(6H)-酮 CAS No. 1322026-52-7](/img/structure/B2567284.png)

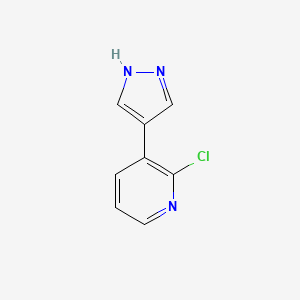

6-肉桂基-3-苯基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7(6H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “6-cinnamyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one” belongs to a class of compounds known as [1,2,3]triazolo[4,5-d]pyrimidines . These compounds have been studied for their antiproliferative activity against several cancer cell lines .

Synthesis Analysis

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidines involves several steps. For instance, the amino group at the 7-position on the 3H-1, 2, 3-triazolo [4, 5-d]pyrimidine ring can be converted into halogen atoms by treatment with isopentyl nitrite in halomethanes .Molecular Structure Analysis

The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidines is characterized by a triazole ring fused with a pyrimidine ring . The halogen-metal exchange reaction between 7-iodo-3-phenyl-3H-1, 2, 3-triazolo [4, 5-d]pyrimidine and butyllithium in the presence of N, N, N’, N’-tetramethylethylenediamine gives the 7-lithio compound .Chemical Reactions Analysis

The chemical reactions of [1,2,3]triazolo[4,5-d]pyrimidines are diverse. For example, the halogen-metal exchange reaction between 7-iodo-3-phenyl-3H-1, 2, 3-triazolo [4, 5-d]pyrimidine and butyllithium in the presence of N, N, N’, N’-tetramethylethylenediamine gives the 7-lithio compound . This lithio compound can react smoothly with electrophiles to give the corresponding 7-substituted compounds .科学研究应用

合成技术和化学性质

- 三唑并嘧啶衍生物的合成,包括类似于 6-肉桂基-3-苯基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7(6H)-酮的结构,通常涉及环缩合反应。这些反应展示了该化合物的多功能化学特性,能够创造出具有潜在生物活性的各种衍生物 (Desenko 等人,1999 年)。

抗病毒活性

- 一些三唑并嘧啶衍生物已被合成并评估其抗病毒活性,特别是针对 HIV-1 和 HSV-1。与 6-肉桂基-3-苯基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7(6H)-酮结构相关的化合物在某些浓度下表现出对 HIV-1 增殖的完全抑制,表明它们作为抗病毒剂的潜力 (Abdel-Hafez 等人,2002 年)。

抗菌活性

- 含有三唑并嘧啶部分的新型喹啉、色满、吡唑衍生物的抗菌活性已被探索,显示出对各种细菌菌株有希望的结果。这突出了该化合物在开发新的抗菌剂中的潜力 (Abu-Hashem & Gouda,2017 年)。

作为抗哮喘剂的潜力

- 三唑并嘧啶衍生物作为抗哮喘剂的潜力已被研究,重点关注它们抑制介质释放的能力,这是哮喘发病机制中的关键因素。这项研究表明这些化合物在哮喘管理中的治疗潜力 (Medwid 等人,1990 年)。

抗肿瘤活性

- 三唑并嘧啶衍生物的合成和抗肿瘤活性的评估已经进行,一些化合物显示出中等的活性。这一研究领域为开发新的癌症治疗方法打开了可能性 (伊斯兰、芦田和永松,2008 年)。

超分子化学应用

- 三唑并嘧啶已被用于创建新型含冠氢键超分子组装体,展示了该化合物在超分子化学领域的用途。此类研究有助于开发在各种技术领域具有潜在应用的新材料 (Fonari 等人,2004 年)。

作用机制

The mechanism of action of [1,2,3]triazolo[4,5-d]pyrimidines in cancer cells involves the induction of apoptosis, probably through the mitochondrial pathway. This is accompanied by a decrease of the mitochondrial membrane potential (MMP), activations of caspase-9/3, up-regulation of the expression of Bax, Bak and PUMA, as well as down-regulation of that of Bcl-2 and Mcl-1 .

属性

IUPAC Name |

3-phenyl-6-[(E)-3-phenylprop-2-enyl]triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O/c25-19-17-18(24(22-21-17)16-11-5-2-6-12-16)20-14-23(19)13-7-10-15-8-3-1-4-9-15/h1-12,14H,13H2/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESVHONPPDCMCM-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCN2C=NC3=C(C2=O)N=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CN2C=NC3=C(C2=O)N=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(2-(8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2567201.png)

![4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2567203.png)

![3-[(4-bromobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B2567204.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-butyl-6-oxopyridazine-3-carboxamide;hydrochloride](/img/structure/B2567208.png)

![Benzo[d][1,3]dioxol-5-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2567209.png)

![1-(4-Methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one](/img/structure/B2567210.png)

![2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2567216.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2567223.png)